1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one is a compound that features a piperidine ring substituted with a hydroxypropan-2-yl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under controlled conditions. One common method involves the condensation of 3-(2-Hydroxypropan-2-yl)piperidine with prop-2-en-1-one in the presence of a base catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Prop-2-en-1-one derivatives: Compounds with similar carbonyl groups but different ring structures.
Uniqueness: 1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-[3-(2-hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-4-10(13)12-7-5-6-9(8-12)11(2,3)14/h4,9,14H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQWATNAEURKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN(C1)C(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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